Cas no 1252403-83-0 (7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one)
![7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one structure](https://ja.kuujia.com/scimg/cas/1252403-83-0x500.png)
7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one 化学的及び物理的性質
名前と識別子
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- 7-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one
- 7-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]-1,7-diazaspiro[3.5]nonan-2-one
- AKOS034698785
- Z915577102
- 1252403-83-0
- EN300-26615715
- 7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one
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- インチ: 1S/C16H18N4O3S/c21-12-10-16(18-12)5-7-20(8-6-16)14(22)4-3-13-17-15(19-23-13)11-2-1-9-24-11/h1-2,9H,3-8,10H2,(H,18,21)
- InChIKey: NBSCPPCKCPHVJV-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=NOC(CCC(N2CCC3(CC(N3)=O)CC2)=O)=N1
計算された属性
- 精确分子量: 346.10996162g/mol
- 同位素质量: 346.10996162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 510
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 117Ų
7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26615715-0.05g |
7-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one |
1252403-83-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one 関連文献
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-oneに関する追加情報
7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one: A Comprehensive Overview
The compound with CAS No. 1252403-83-0, named 7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure and the presence of a thiophene moiety, which contributes to its distinctive chemical properties and biological activities.
Spiro compounds like this one are known for their rigid and compact structures, which often lead to enhanced stability and bioavailability. The diazaspiro[3.5]nonan core of this molecule provides a framework for diverse functional groups to interact synergistically. The thiophene ring, a heterocyclic aromatic compound, is a key feature of this structure and is known for its electron-withdrawing properties and ability to participate in various chemical reactions.
Recent studies have highlighted the importance of oxadiazole derivatives in drug design due to their ability to modulate enzyme activity and cellular signaling pathways. The 1,2,4-oxadiazole moiety in this compound is particularly interesting as it has been shown to exhibit potent anti-inflammatory and antioxidant properties. Researchers have also explored the potential of this compound as a lead molecule for developing novel therapeutics targeting neurodegenerative diseases and cancer.
The synthesis of 7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the spirocyclic core through intramolecular cyclization and the subsequent functionalization of the oxadiazole ring with the thiophene group. These steps require precise control over reaction conditions to ensure high yields and purity.
From an applications perspective, this compound has shown promise in several areas. In medicinal chemistry, its ability to inhibit key enzymes involved in inflammatory responses makes it a potential candidate for anti-inflammatory drug development. Additionally, its unique electronic properties make it a valuable component in materials science applications such as organic electronics and sensors.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profiles of compounds like this one with greater accuracy. Molecular modeling studies have revealed that the thiophene-containing oxadiazole derivative exhibits favorable absorption and distribution characteristics, which are critical for drug efficacy.
In conclusion, 7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one represents a significant advancement in the field of heterocyclic chemistry. Its unique structure and versatile functional groups make it a valuable tool for both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in the development of next-generation therapeutics and materials.
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